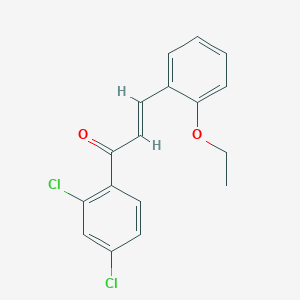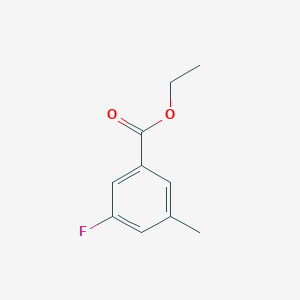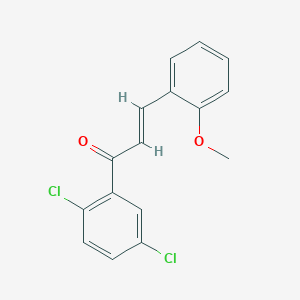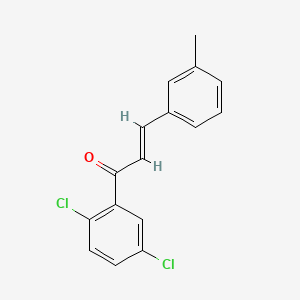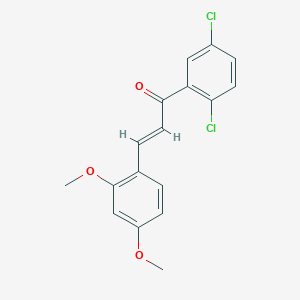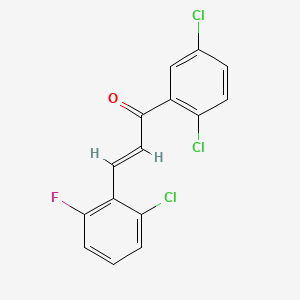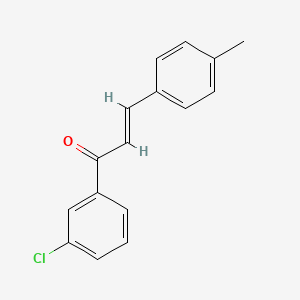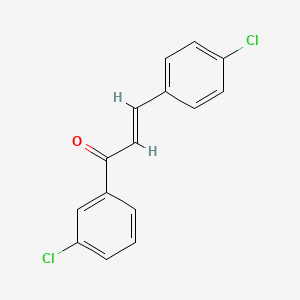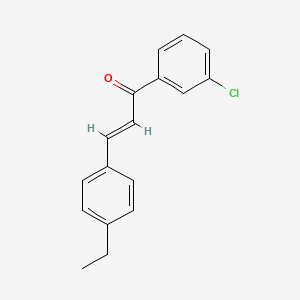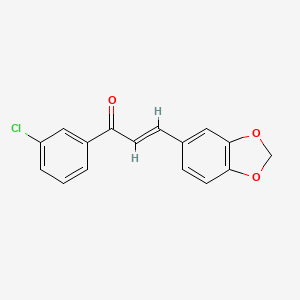
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one, also known as 3-Chloro-5-hydroxy-1-(3-chlorophenyl)prop-2-en-1-one, is a synthetic compound that has recently gained attention for its potential applications in scientific research. This compound has been studied for its ability to act as a substrate for a variety of enzymes, and its unique properties have been explored in a variety of scientific fields.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to be a useful substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. In addition, this compound has been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of various organic compounds. It has also been used as a model compound to study the effects of various environmental factors on the structure and reactivity of organic molecules.
Wirkmechanismus
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a substrate for a variety of enzymes, including cytochrome P450 enzymes. These enzymes are involved in the metabolism of xenobiotics and other organic compounds. In addition, the compound is believed to interact with other enzymes, such as lipases, proteases, and esterases, which are involved in the breakdown of lipids, proteins, and esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one have not yet been fully studied. However, it is believed that the compound may have various effects on the body, including the inhibition of certain enzymes, the stimulation of certain enzymes, and the modulation of certain metabolic pathways. In addition, the compound may have an effect on the activity of certain hormones, as well as on the activity of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one in laboratory experiments has several advantages. Firstly, the compound is easy to synthesize and can be purified using relatively simple techniques. Secondly, the compound is relatively stable, and can be stored for long periods of time without significant degradation. Thirdly, the compound is highly soluble in a variety of solvents, making it easy to use in a variety of experiments.
However, there are also some limitations associated with the use of this compound in laboratory experiments. Firstly, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Secondly, the compound is highly reactive, and can react with a variety of other compounds, making it difficult to use in certain experiments. Finally, the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are numerous potential future directions for the study of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one. Firstly, more research is needed to fully understand the biochemical and physiological effects of the compound. Secondly, further research is needed to explore the potential applications of the compound in the synthesis of various organic compounds. Finally, more research is needed to explore the potential uses of the compound in drug discovery and development.
Synthesemethoden
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-oneydroxy-1-(3-chlorophenyl)prop-2-en-1-one is a multi-step process that involves the reaction of 3-chloro-4-hydroxybenzaldehyde and prop-2-en-1-one in the presence of a base catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 80-90°C. The product is then purified by column chromatography, followed by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCMFZYYKQSDFH-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

